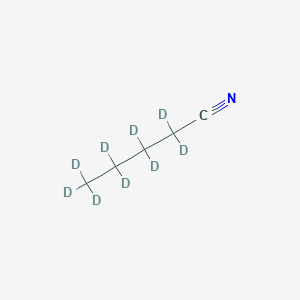
Pentanenitrile-D9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanenitrile-D9, also known as perdeuterated-1-cyanobutane, is an isotopically labeled compound with the molecular formula C5D9N. It is a deuterated form of pentanenitrile, where all the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentanenitrile-D9 can be synthesized through the deuteration of pentanenitrile. One common method involves the reaction of 1-chlorobutane with sodium cyanide in the presence of deuterated solvents such as deuterated dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures, below 160°C, to achieve a high yield of the deuterated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the complete replacement of hydrogen atoms with deuterium. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanenitrile-D9 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted nitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Valeric acid
Reduction: Pentylamine
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanenitrile-D9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nitriles in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of nitrile-containing drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes.
Wirkmechanismus
The mechanism of action of Pentanenitrile-D9 involves its interaction with enzymes and other molecular targets. In biological systems, it is metabolized by cytochrome P450 enzymes, leading to the release of deuterated cyanide. This deuterated cyanide is then detoxified and excreted as deuterated thiocyanate. The deuterium atoms in this compound provide a unique advantage in tracing and studying these metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanenitrile: The non-deuterated form of Pentanenitrile-D9.
Butyronitrile: A shorter-chain nitrile with similar chemical properties.
Hexanenitrile: A longer-chain nitrile with similar chemical properties.
Uniqueness
This compound is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as improved sensitivity in spectroscopic studies and the ability to trace metabolic pathways more accurately. The deuterium atoms also result in different physical and chemical properties compared to non-deuterated analogs, making this compound a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C5H9N |
|---|---|
Molekulargewicht |
92.19 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,5-nonadeuteriopentanenitrile |
InChI |
InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |
InChI-Schlüssel |
RFFFKMOABOFIDF-YNSOAAEFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N |
Kanonische SMILES |
CCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)
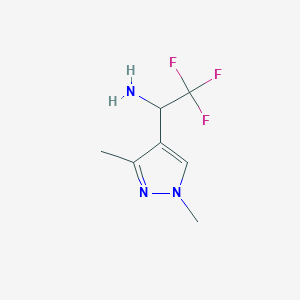

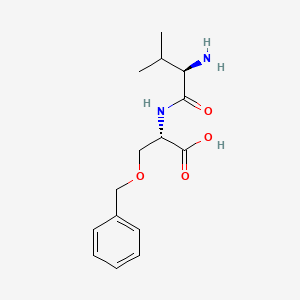
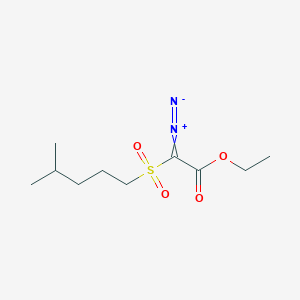
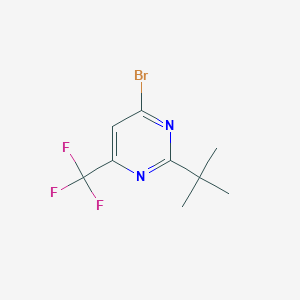
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanoate](/img/structure/B12630920.png)


![[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea](/img/structure/B12630941.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
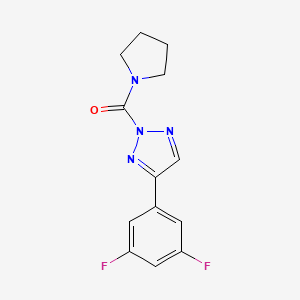
![2-[(3-Chloro-2-fluorobenzyl)(isopropyl)amino]ethanol](/img/structure/B12630960.png)
![5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12630970.png)
